molecular formula C9H10Cl2N4 B1206094 2,4-Dichloro-6-(N,N-diallylamino)-1,3,5-triazine CAS No. 46409-23-8

2,4-Dichloro-6-(N,N-diallylamino)-1,3,5-triazine

Cat. No. B1206094
CAS RN: 46409-23-8
M. Wt: 245.11 g/mol
InChI Key: HZFDWUMFTMMDKS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(N,N-diallylamino)-1,3,5-triazine, also known as 2,4-Dichloro-6-(N,N-diallylamino)-1,3,5-triazine, is a useful research compound. Its molecular formula is C9H10Cl2N4 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dichloro-6-(N,N-diallylamino)-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dichloro-6-(N,N-diallylamino)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(N,N-diallylamino)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

46409-23-8

Product Name

2,4-Dichloro-6-(N,N-diallylamino)-1,3,5-triazine

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

4,6-dichloro-N,N-bis(prop-2-enyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H10Cl2N4/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2

InChI Key

HZFDWUMFTMMDKS-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1=NC(=NC(=N1)Cl)Cl

Canonical SMILES

C=CCN(CC=C)C1=NC(=NC(=N1)Cl)Cl

Other CAS RN

46409-23-8

synonyms

2,4-DDAT
2,4-dichloro-6-(N,N-diallylamino)-1,3,5-triazine

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 10.6 g (0.10 mol) of sodium carbonate and 20.0 g (0.10 mol) of cyanuric chloride were added and dissolved into 140 g of 1,4-dioxane, 9.9 g (0.10 mol) of diallylamine was gradually added thereinto and further, 4.2 g (0.10 mol) of caustic soda was added thereinto. By generating the heat of reaction, the temperature of reaction solution was raised to about 60° C. and the reaction was continued at the temperature for 3 hours. Thereafter, the reaction mixture was cooled and filtered to remove the sodium chloride generated as the byproduct. The obtained filtrate was distilled under reduced pressure to recover the solvent. Therefore, 18.3 g (0.05 mol) of 4,6-dichloro-2-diallylamino-1,3,5-triazine was obtained.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Three
Quantity
140 g
Type
solvent
Reaction Step Three

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